5-Hidroxi Buspirona

Descripción general

Descripción

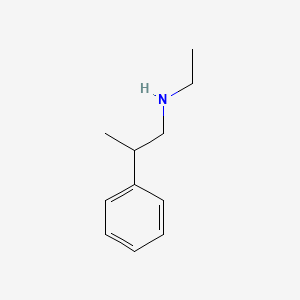

5-Hidroxi Buspirona es un metabolito de Buspirona, un agente ansiolítico conocido que se utiliza principalmente para tratar los trastornos de ansiedad. El compuesto tiene la fórmula molecular C21H31N5O3 y un peso molecular de 401,50 g/mol . Es conocido por su papel en la actividad farmacológica de Buspirona, contribuyendo a sus efectos terapéuticos.

Aplicaciones Científicas De Investigación

5-Hidroxi Buspirona tiene varias aplicaciones de investigación científica:

Análisis Bioquímico

Biochemical Properties

5-Hydroxy Buspirone interacts with several enzymes and proteins in the body. It is a product of the oxidative metabolism of buspirone, primarily involving the CYP3A4 enzymes in the liver . The compound is also known to interact with serotonin receptors in the brain, specifically the 5-HT1A receptors . These interactions play a crucial role in the anxiolytic effects of buspirone .

Cellular Effects

5-Hydroxy Buspirone influences various cellular processes. It is known to affect cell signaling pathways, particularly those involving serotonin receptors . By acting as a partial agonist at the 5-HT1A receptors, 5-Hydroxy Buspirone can modulate the serotonergic activity in the brain . This modulation can influence various cellular functions, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxy Buspirone primarily involves its interaction with the 5-HT1A receptors . As a partial agonist, it can bind to these receptors and modulate their activity . This interaction can lead to changes in gene expression and cellular metabolism, contributing to the compound’s anxiolytic effects .

Temporal Effects in Laboratory Settings

The effects of 5-Hydroxy Buspirone can change over time in laboratory settings. For instance, studies have shown that the compound’s anxiolytic effects can increase over time with chronic administration . Additionally, the compound is known to be stable, with a half-life of approximately 2.5 hours in humans .

Dosage Effects in Animal Models

In animal models, the effects of 5-Hydroxy Buspirone can vary with different dosages. Studies have shown that the compound can exert anxiolytic-like effects at certain dosages . Higher doses may lead to behavioral suppressant effects .

Metabolic Pathways

5-Hydroxy Buspirone is involved in several metabolic pathways. It is a product of the oxidative metabolism of buspirone, primarily involving the CYP3A4 enzymes in the liver . This metabolic process produces several hydroxylated metabolites, including 5-Hydroxy Buspirone .

Transport and Distribution

5-Hydroxy Buspirone is transported and distributed within cells and tissues in the body. It is well absorbed and undergoes extensive first-pass metabolism, leading to a systemic availability of approximately 4 percent . The compound is primarily eliminated in the urine, suggesting that it may be distributed in the renal system .

Subcellular Localization

Given its interactions with the 5-HT1A receptors, it is likely that the compound is localized in areas of the cell where these receptors are present

Métodos De Preparación

La síntesis de 5-Hidroxi Buspirona implica varios pasos, comenzando con la propia Buspirona. El proceso de hidroxilación generalmente ocurre en la posición 5 del anillo de pirimidina. Esto se puede lograr a través de varias reacciones químicas, incluida la oxidación utilizando reactivos y catalizadores específicos . Los métodos de producción industrial a menudo implican condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del compuesto.

Análisis De Reacciones Químicas

5-Hidroxi Buspirona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar aún más en condiciones específicas.

Reducción: El compuesto se puede reducir para formar diferentes derivados.

Sustitución: Se pueden introducir varios sustituyentes en diferentes posiciones de la molécula utilizando reactivos apropiados

Mecanismo De Acción

El mecanismo de acción de 5-Hidroxi Buspirona implica su interacción con los receptores de serotonina, particularmente el receptor 5-HT1A. Actúa como un agonista parcial en estos receptores, modulando la liberación de serotonina y contribuyendo a los efectos ansiolíticos de Buspirona . El compuesto también interactúa con los receptores de dopamina, lo que influye aún más en su perfil farmacológico .

Comparación Con Compuestos Similares

5-Hidroxi Buspirona se puede comparar con otros metabolitos hidroxilados de Buspirona, como 6-Hidroxi Buspirona y 8-Hidroxi Buspirona. Estos compuestos comparten estructuras similares pero difieren en sus propiedades farmacocinéticas y afinidades por los receptores . Por ejemplo, 6-Hidroxi Buspirona tiene un perfil metabólico y una potencia diferentes en comparación con this compound . La singularidad de this compound radica en su interacción específica con los receptores de serotonina y su contribución a los efectos terapéuticos generales de Buspirona .

Propiedades

IUPAC Name |

8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAUDMPUKWYRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733360 | |

| Record name | 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105496-33-1 | |

| Record name | 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)